molecular formula C4H11ClN2O2 B2557424 3-Aminopropyl carbamate hydrochloride CAS No. 2243509-23-9

3-Aminopropyl carbamate hydrochloride

Cat. No.: B2557424
CAS No.: 2243509-23-9
M. Wt: 154.59
InChI Key: WWZRJUPLYSIAFV-UHFFFAOYSA-N
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Description

3-Aminopropyl carbamate hydrochloride is a chemical compound with the molecular formula C4H10N2O2·HCl. It is a white crystalline powder that is commonly used in various scientific research and industrial applications. The compound is known for its reactivity and versatility in chemical synthesis.

Scientific Research Applications

3-Aminopropyl carbamate hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the preparation of pharmaceuticals.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers, coatings, and adhesives.

Safety and Hazards

  • Safety Data Sheet : Link to MSDS

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminopropyl carbamate hydrochloride typically involves the reaction of 3-aminopropanol with phosgene to form 3-aminopropyl chloroformate, which is then reacted with ammonia to yield the carbamate. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopropyl carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.

Major Products Formed:

    Oxidation: Formation of carbamate derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted carbamates.

Mechanism of Action

The mechanism of action of 3-aminopropyl carbamate hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability.

Comparison with Similar Compounds

  • Benzyl (3-aminopropyl)carbamate hydrochloride
  • Allyl (3-aminopropyl)carbamate hydrochloride
  • N-Z-1,3-Propanediamine hydrochloride

Comparison: 3-Aminopropyl carbamate hydrochloride is unique due to its specific reactivity and stability. Compared to similar compounds, it offers distinct advantages in terms of ease of synthesis and versatility in chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

3-aminopropyl carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c5-2-1-3-8-4(6)7;/h1-3,5H2,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZRJUPLYSIAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243509-23-9
Record name 3-aminopropyl carbamate hydrochloride
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